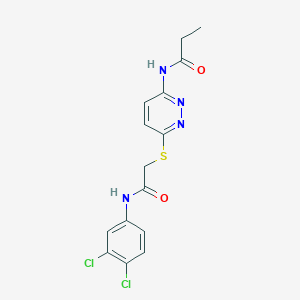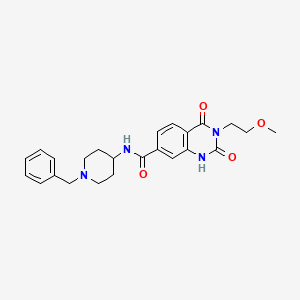![molecular formula C10H13N3O2 B2745362 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 129909-67-7](/img/structure/B2745362.png)
6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 . Other specific physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis techniques have been explored for compounds similar to 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. For instance, the reactivity of pyrazolo[1,5-a]pyrimidines has been studied, leading to the synthesis of derivatives with potential as benzodiazepine receptor ligands (Bruni et al., 1994). Additionally, the synthesis of pyrazolopyrimidines through various reactions, including the use of hydroxylamine or methoxyamine, has been documented (Bruni et al., 1996).
Crystallographic Analysis
The supramolecular structure and crystallographic properties of dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been explored using X-ray crystallography and DFT calculations. This research provides insights into the molecular arrangement and interactions within the crystal lattice of related compounds (Borbulevych, 2010).
Biological and Pharmacological Activity
Antimicrobial Activity
Investigations into the antimicrobial activity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones have been conducted. These studies help in understanding the potential of these compounds in combating various microbial strains, although significant activity was not observed in some cases (Bruni et al., 1996).
Anticancer Properties
Research into novel pyrazolopyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities
The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been explored, focusing on their potential anti-inflammatory, analgesic, and antipyretic activities. This research provides a foundation for the development of new drugs in these therapeutic areas (Antre et al., 2011).
Novel Applications and Advanced Studies
Synthesis of Heterocyclic Systems
Innovative approaches to synthesizing pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and their use in preparing tetraheterocyclic systems have been studied. These compounds can serve as a basis for the development of new chemical entities with various applications (El-Essawy, 2010).
Molecular Recognition Processes
Studies on pyrimidine pyrazole heterocycles have delved into their synthesis and antimicrobial activities, providing insight into their role in molecular recognition processes, which are vital in the development of pharmaceuticals (Kumar et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations and DFT studies of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives offer insights into the molecular properties of these compounds, facilitating their potential application in various scientific fields (Saracoglu et al., 2019).
Orientations Futures
Pyrazolo[1,5-a]pyrimidines, including “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one”, have attracted significant attention due to their diverse biological potential . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-5-9-11-7(2)8(3-4-14)10(15)13(9)12-6/h5,12,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYCVAVXCXSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)

![1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2745284.png)

![N-(4-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2745286.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)
![N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2745295.png)
![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)
![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)
